![molecular formula C25H27N5O3 B2752897 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946355-56-2](/img/structure/B2752897.png)
1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an oxazole ring, a triazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole and triazole rings in separate steps, followed by the coupling of these rings through a carbon-carbon bond. The ethoxyphenyl and ethylphenyl groups would likely be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its molecular formula. The presence of the oxazole and triazole rings suggests a planar structure, while the ethoxyphenyl and ethylphenyl groups would add some degree of three-dimensionality .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxazole and triazole rings could participate in nucleophilic aromatic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of the oxazole and triazole rings would likely make the compound relatively stable and resistant to hydrolysis. The amide group could potentially form hydrogen bonds, which could influence the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including structures similar to the one , has been a subject of study due to their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds to exhibit good or moderate activities against tested microorganisms. This research highlights the potential application of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Application in Organic Synthesis
The compound falls within the category of oxazoles and triazoles, which have been used as intermediates in organic synthesis. Wasserman et al. (1981) discussed how oxazoles could serve as precursors for activated carboxylates in the synthesis of macrolides, demonstrating the compound's relevance in synthetic organic chemistry (Wasserman et al., 1981).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its chemical reactivity, and its potential biological activity. It could also be interesting to study the properties of related compounds, to gain a better understanding of how the structure of the compound influences its properties .
Propiedades
IUPAC Name |
1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-5-18-11-7-9-13-20(18)26-24(31)23-16(3)30(29-28-23)15-21-17(4)33-25(27-21)19-12-8-10-14-22(19)32-6-2/h7-14H,5-6,15H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPABCFNRAFYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)

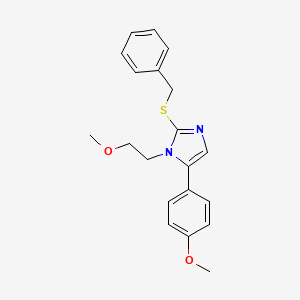
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2752820.png)
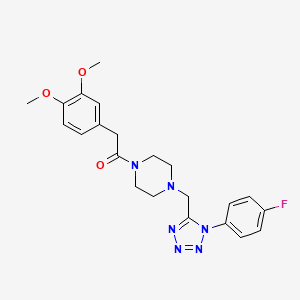
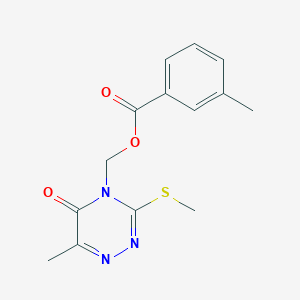
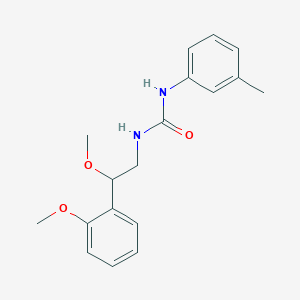


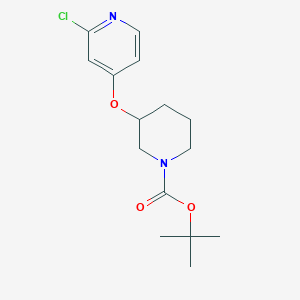
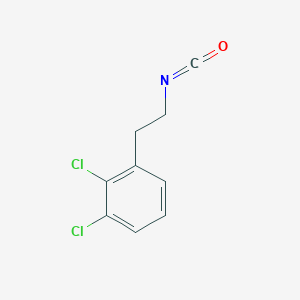
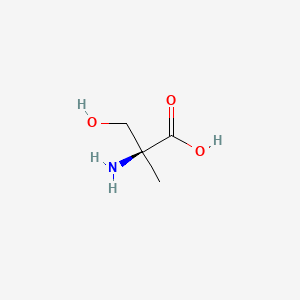
amine](/img/structure/B2752835.png)